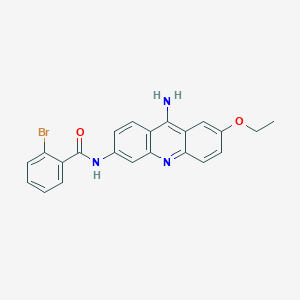
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide: is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Bromination: The bromobenzamide moiety is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its acridine core, which exhibits strong fluorescence. It can be used to stain nucleic acids and study cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. The acridine core can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments, given its strong coloration properties.
Wirkmechanismus
The mechanism of action of N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide involves its interaction with biological macromolecules. The acridine core can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription. The bromobenzamide moiety can enhance binding affinity and specificity to certain molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9-aminoacridin-3-yl)-2-bromobenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
N-(9-amino-7-methoxyacridin-3-yl)-2-bromobenzamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.
N-(9-amino-7-ethoxyacridin-3-yl)-2-chlorobenzamide:
Uniqueness
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide is unique due to the presence of both the ethoxy group and the bromobenzamide moiety
Eigenschaften
IUPAC Name |
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-2-28-14-8-10-19-17(12-14)21(24)16-9-7-13(11-20(16)26-19)25-22(27)15-5-3-4-6-18(15)23/h3-12H,2H2,1H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYPSYMGKVSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)N=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B5053400.png)
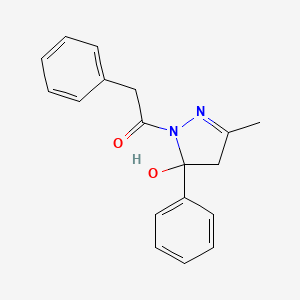
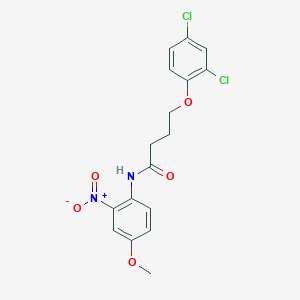
![4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide](/img/structure/B5053427.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5053432.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
![4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B5053441.png)
![4-METHYL-N-[5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B5053443.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5053458.png)
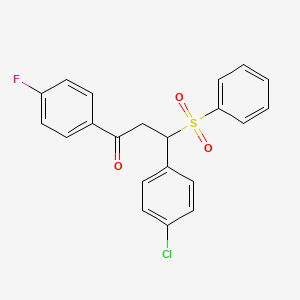
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5053466.png)
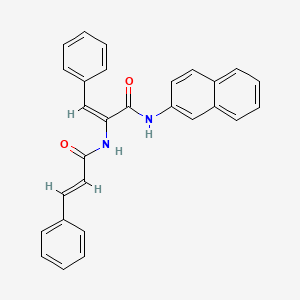
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)
